molecular formula C11H9FN2O2S B12498766 Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate

Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B12498766
M. Wt: 252.27 g/mol
InChI Key: ABBYUKVRDRSJFX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group, a fluorophenyl group, and a carboxylate ester group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with thioamide and esterification agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, while the thiazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate: The fluorine atom is positioned differently, affecting its electronic and steric properties.

    Methyl 4-amino-3-(3-chlorophenyl)-1,2-thiazole-5-carboxylate:

Uniqueness

Methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity. This unique structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications.

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 4-amino-3-(3-fluorophenyl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3

InChI Key

ABBYUKVRDRSJFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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